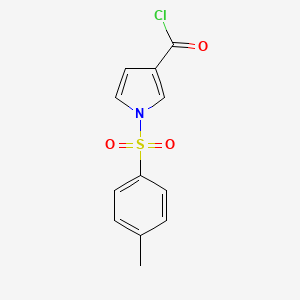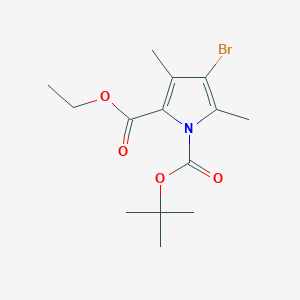
2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid
Overview
Description
“2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid” is a unique chemical compound with the molecular formula C6H9F3O3 . It has a molecular weight of 186.13 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9F3O3/c1-5(2,4(10)11)12-3-6(7,8)9/h3H2,1-2H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 186.13 . More specific physical and chemical properties, such as boiling point, melting point, and solubility, were not available in the sources I found.Scientific Research Applications
Herbicide Effects on Plants
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound related to 2-Methyl-2-(2,2,2-trifluoroethoxy)propanoic acid, is a selective herbicide used for controlling wild oat in wheat. It functions as an auxin antagonist, inhibiting root growth in susceptible plants through distinct biological mechanisms (Shimabukuro et al., 1978).
Oxidation and Catalysis Research
Studies on the oxidation of secondary alcohols like 2-propanol by potassium tetraoxoferrate(VI) have investigated compounds with structural similarities to this compound. These research efforts contribute to understanding the mechanisms of oxidation in organic chemistry (Norcross et al., 1997).
Synthesis of Pharmaceutical Compounds
The compound has been utilized in the synthesis of key materials like methyl (S)-3-amino-3-(3-pyridyl)propanoate, an important intermediate in developing certain pharmaceutical drugs (Zhong et al., 1999).
Analytical Methods in Pharmaceutical Quality Control
Research has also focused on analytical methods for quality control of active pharmaceutical ingredients, including derivatives of similar compounds. This is crucial for ensuring the safety and efficacy of pharmaceutical products (Zubkov et al., 2016).
Stereoisomer Separation
The compound has been involved in methods to separate stereoisomers of similar molecules, aiding in the development of more targeted and effective pharmaceutical agents (Davadra et al., 2011).
Influences on Muscle Chloride Channel Conductance
2-(4-Chloro-phenoxy)propanoic and butanoic acids, structurally related to the compound , have been studied for their ability to block chloride membrane conductance in rat striated muscle, indicating potential biomedical applications (Carbonara et al., 2001).
Antimalarial Drug Synthesis
The compound has been used in synthesizing antimalarial drugs, demonstrating the broad scope of its applicability in medical research (Iskra et al., 2003).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin and eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,4(10)11)12-3-6(7,8)9/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJWSARWZKLMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247389-44-1 | |
| Record name | 2-methyl-2-(2,2,2-trifluoroethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















